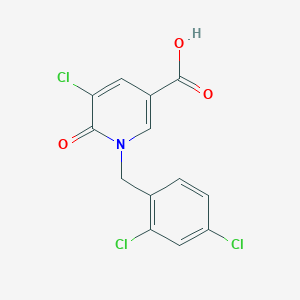![molecular formula C20H18N4OS B2964651 6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 922841-88-1](/img/structure/B2964651.png)
6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol belongs to the pyrazolopyrimidine class of chemicals. This class is known for a diverse range of biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
One common method to synthesize 6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves the reaction of an appropriate phenethylthiol with a pyrazolopyrimidine precursor. This process generally requires a catalyst and is conducted under specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might involve large-scale batch reactors with optimized temperature controls and catalytic agents to facilitate the reaction. The industrial process also often includes purification steps such as recrystallization or chromatography to achieve the required purity levels.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: : It may also be subject to reduction reactions using reducing agents such as lithium aluminum hydride.
Substitution: : The compound is prone to nucleophilic substitution reactions, where functional groups can be replaced under the right conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed depend on the specific reaction type. Oxidation may yield sulfoxides or sulfones, while reduction typically results in corresponding alcohols or amines.
科学研究应用
6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been investigated for:
Medicinal Chemistry: : Potential therapeutic effects such as anti-inflammatory and anticancer properties.
Biology: : Research into its interaction with various enzymes and proteins.
Industrial Uses: : Potential application in the development of specialized polymers or coatings.
作用机制
The compound exerts its effects by interacting with specific molecular targets within cells, often binding to active sites on enzymes or receptors. This binding can alter the activity of these biomolecules, affecting various biochemical pathways. For instance, its anticancer properties might be due to the inhibition of particular kinases involved in cell proliferation.
相似化合物的比较
When compared to other pyrazolopyrimidines, 6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its phenethylthio group. This moiety can influence its lipophilicity, making it distinct in terms of bioavailability and target affinity.
Similar Compounds
6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
6-(chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
These compounds share a similar core structure but differ in their substituent groups, which can alter their chemical and biological properties.
Would you like to delve deeper into any of these sections?
属性
IUPAC Name |
1-(2-methylphenyl)-6-(2-phenylethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14-7-5-6-10-17(14)24-18-16(13-21-24)19(25)23-20(22-18)26-12-11-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTLKXVNPKOEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

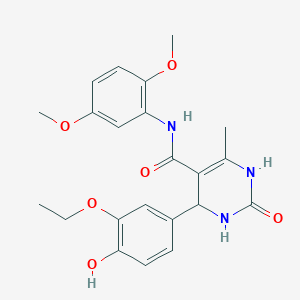
![2-O-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B2964572.png)
![6-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2964574.png)
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2964575.png)
![2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2964576.png)
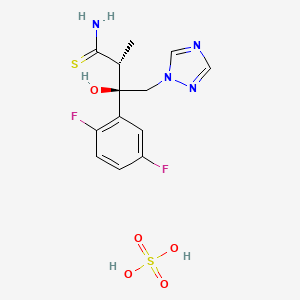

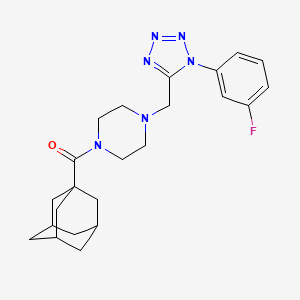
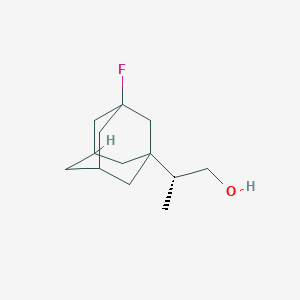
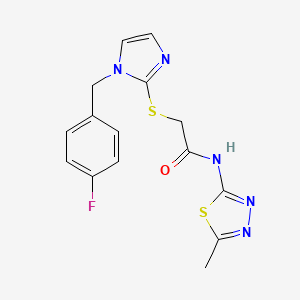

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B2964587.png)
